![molecular formula C14H14N6S B7462166 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is a chemical compound that has been the subject of much scientific research in recent years. It is a tetrazole derivative that has shown promise as a potential therapeutic agent in a number of different fields. In
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, it has been shown to have antimicrobial activity against a number of different bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is its broad range of potential therapeutic applications. It has been shown to have activity against a number of different diseases, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize any potential side effects.
Direcciones Futuras
There are a number of different future directions for research on 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a treatment for specific diseases, such as cancer or Alzheimer's disease. Finally, further research is needed to determine the optimal dosage and administration route to minimize any potential side effects.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole can be achieved through a number of different methods. One of the most common methods is the reaction of cyclopropylamine with 4-phenyl-1H-pyrazole-3-carbaldehyde to form the corresponding imine. This imine is then reacted with sodium azide to form the tetrazole ring. The final step involves the reduction of the sulfide group with sodium borohydride to form the desired compound.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have activity against a number of different diseases, including cancer, inflammation, and neurological disorders. In addition, it has been studied as a potential treatment for bacterial and fungal infections.
Propiedades
IUPAC Name |
1-cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-2-4-12(5-3-1)19-9-11(8-15-19)10-21-14-16-17-18-20(14)13-6-7-13/h1-5,8-9,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWQCEWNZIEOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
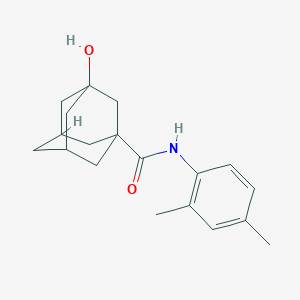
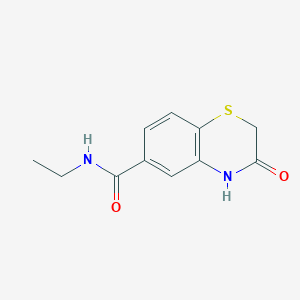
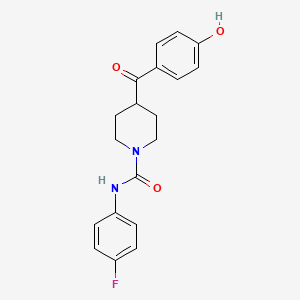
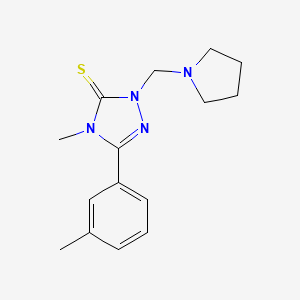
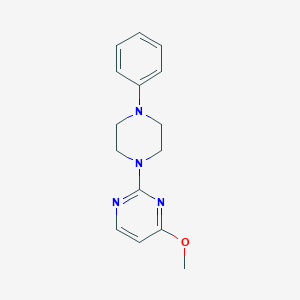
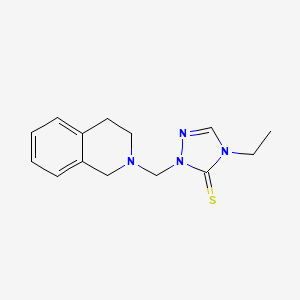
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)